![molecular formula C19H24N2O2 B5650222 N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 5622-54-8](/img/structure/B5650222.png)

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves the reaction of primary compounds with specific reactants under controlled conditions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involved the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding the compound with over 85% efficiency, showcasing the critical role of reactant selection and reaction conditions in acetamide synthesis (He Xiang-qi, 2007).

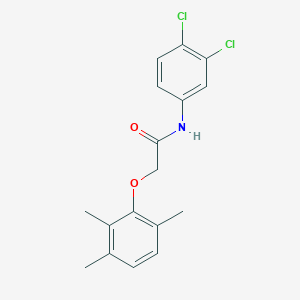

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, N-[3-(Diethylaminomethyl)-4- hydroxyphenyl]acetamide and its hydrochloride salt have been studied, revealing intricate hydrogen bonding and polymeric networks (T. Latif et al., 1999). These studies highlight the importance of molecular interactions in defining the structural characteristics of acetamide compounds.

Chemical Reactions and Properties

The reactivity of acetamide compounds can be influenced by their structural features. For instance, the presence of a phenoxy or an amino group can affect their reactivity towards various chemical transformations. The chemoselective acetylation of 2-aminophenol, leading to N-(2-hydroxyphenyl)acetamide, demonstrates the selective functionalization of the amino group over the hydroxyl group, showcasing the compound's chemical behavior (Deepali B Magadum & G. Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds reveal specific hydrogen bonding patterns and molecular packing, which are significant for understanding their physical properties. For example, the analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provided insights into their hydrogen bonding and hydrophilic and hydrophobic areas, which can influence their solubility and melting points (A. Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties of acetamide compounds, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Studies on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide have shown how catalysts and reaction conditions can significantly affect the selectivity and efficiency of chemical reactions, providing valuable insights into the compound's chemical properties and potential applications (A. Vavasori et al., 2023).

Propriétés

IUPAC Name |

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-4-21(5-2)17-11-9-16(10-12-17)20-19(22)14-23-18-8-6-7-15(3)13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIFRCIJQVXAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352680 |

Source

|

| Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |

CAS RN |

5622-54-8 |

Source

|

| Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)

![2-(cyclopentylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5650172.png)

![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)

![4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5650186.png)

![(3R*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-isopropyl-3-pyrrolidinamine](/img/structure/B5650193.png)

![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)

![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)

![N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5650212.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)

![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)